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3-Ethyl-4-(2-methylphenyl)pyrrolidine

Cat. No.: B13216567
M. Wt: 189.30 g/mol
InChI Key: JKCUXMVCALSJPC-UHFFFAOYSA-N
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Description

General Overview of Substituted Pyrrolidine (B122466) Derivatives in Contemporary Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in modern organic and medicinal chemistry. researchgate.netnih.govfrontiersin.org This saturated scaffold is a cornerstone in drug discovery, largely due to its unique three-dimensional structure which allows for efficient exploration of pharmacophore space. researchgate.netnih.gov Unlike flat, two-dimensional aromatic rings, the non-planar nature of the pyrrolidine ring provides greater structural diversity and complexity, which is often crucial for achieving clinical success with new bioactive molecules. nih.gov

The prevalence of the pyrrolidine nucleus is underscored by its presence in numerous natural products, including many alkaloids, and its integration into a wide array of synthetic molecules with pronounced biological and pharmacological activity. frontiersin.orgnih.gov In fact, the pyrrolidine scaffold is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its derivatives have demonstrated a vast spectrum of activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.org Beyond pharmaceuticals, pyrrolidine derivatives are also widely employed as organocatalysts, chiral controllers in asymmetric synthesis, and ligands for transition metals. nih.gov

The chemical versatility of the pyrrolidine ring is enhanced by the stereogenicity of its carbon atoms. The specific spatial orientation of substituents can lead to different stereoisomers with distinct biological profiles, a critical consideration in drug design where interactions with enantioselective proteins are paramount. researchgate.netnih.gov

Feature of Pyrrolidine ScaffoldSignificance in Organic Chemistry
Structure Saturated 5-membered nitrogen heterocycle
Hybridization sp³-hybridized carbons allowing 3D structural diversity researchgate.netnih.gov
Stereochemistry Presence of chiral centers influencing biological activity researchgate.netnih.gov
Prevalence Found in numerous natural products, alkaloids, and FDA-approved drugs nih.govfrontiersin.orgnih.gov
Applications Drug discovery, organocatalysis, asymmetric synthesis nih.gov

Structural Classification and Positioning of 3-Ethyl-4-(2-methylphenyl)pyrrolidine within Pyrrolidine Chemistry

Within the extensive family of pyrrolidine derivatives, this compound is classified as a 3,4-disubstituted pyrrolidine. This classification highlights the specific substitution pattern on the heterocyclic ring, which is a key area of synthetic focus due to the challenges and opportunities associated with controlling stereochemistry at these positions. researchgate.netmdpi.com

The core structure consists of:

A pyrrolidine ring , the central five-membered saturated amine heterocycle.

An ethyl group at the C3 position.

A 2-methylphenyl group (also known as an o-tolyl group) at the C4 position.

The presence of substituents at both the C3 and C4 positions introduces significant structural complexity. Specifically, this substitution pattern creates two stereogenic centers, leading to the possibility of multiple stereoisomers. The relative orientation of the ethyl and 2-methylphenyl groups can be either cis (on the same side of the ring) or trans (on opposite sides). Furthermore, each of these diastereomers can exist as a pair of enantiomers (R,R and S,S for the trans isomer; R,S and S,R for the cis isomer). The stereoselective synthesis of specific 3,4-disubstituted pyrrolidines is a significant objective in organic synthesis, as the biological activity often resides in a single, specific stereoisomer. researchgate.net

Structural ComponentDescription
Core Scaffold Pyrrolidine
Substitution Pattern 3,4-disubstituted
Substituent at C3 Ethyl (-CH₂CH₃)
Substituent at C4 2-methylphenyl (o-tolyl)
Key Stereochemical Feature Two chiral centers (C3 and C4), leading to cis and trans diastereomers, each with enantiomeric forms.

Research Significance and Future Trajectories in Pyrrolidine Scaffold Investigations

The field of pyrrolidine chemistry continues to be an active and vital area of research, driven by the scaffold's proven success in pharmacology and catalysis. frontiersin.org Future research trajectories are focused on several key areas. A primary objective is the development of novel, efficient, and stereoselective synthetic methods to access complex pyrrolidine derivatives. acs.orgmdpi.com This includes creating new catalytic systems and multicomponent reactions that can construct multiple stereocenters in a single step, providing rapid access to libraries of diverse molecules for screening. nih.gov

Researchers are actively exploring new applications for pyrrolidine-based compounds. The rise of antibiotic resistance, for instance, has spurred interest in developing novel synthetic molecules with pyrrolidine cores as potential antibacterial agents. nih.gov The goal is to identify compounds with unique mechanisms of action that can overcome existing resistance issues. nih.gov

Furthermore, the modular nature of the pyrrolidine scaffold makes it an ideal platform for designing hybrid molecules, where the pyrrolidine unit is combined with other pharmacologically important groups to create multifunctional agents. frontiersin.org The continued investigation into structure-activity relationships (SAR) is crucial for refining the design of these next-generation compounds to enhance potency and selectivity for specific biological targets. frontiersin.orgnih.gov The possibility of introducing additional pharmacophore groups into the pyrrolidine ring during its formation opens up promising avenues for creating new classes of drugs. mdpi.com This ongoing innovation ensures that the pyrrolidine scaffold will remain a central element in the future of organic and medicinal chemistry. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B13216567 3-Ethyl-4-(2-methylphenyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-ethyl-4-(2-methylphenyl)pyrrolidine

InChI

InChI=1S/C13H19N/c1-3-11-8-14-9-13(11)12-7-5-4-6-10(12)2/h4-7,11,13-14H,3,8-9H2,1-2H3

InChI Key

JKCUXMVCALSJPC-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC=CC=C2C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Pyrrolidine Systems

General Reaction Categories of Pyrrolidine (B122466) Derivatives

The chemical behavior of pyrrolidine derivatives can be broadly categorized into oxidative and reductive transformations, as well as nucleophilic and electrophilic substitution reactions. These reactions can occur on the pyrrolidine ring itself or on its substituents.

Oxidative Transformations

Oxidative reactions of pyrrolidine derivatives often target the carbon atoms alpha to the nitrogen, leading to the formation of iminium ions or lactams. The presence of the nitrogen atom facilitates oxidation at adjacent positions.

Key Oxidative Reactions:

N-Acyliminium Ion Formation: N-protected pyrrolidines can be oxidized to form N-acyliminium ions. These intermediates are highly reactive electrophiles and are valuable in the synthesis of more complex molecules through the addition of nucleophiles. Reagents such as hypervalent iodine compounds, like diacetoxyiodobenzene in the presence of TMSBr, can facilitate such transformations researchgate.net.

Lactam Formation: Oxidation of the pyrrolidine ring can also lead to the formation of pyrrolidin-2-ones (lactams). This can be achieved using various oxidizing agents.

α-Functionalization: The oxidation of N-protected pyrrolidines can lead to direct α-functionalization. For instance, treatment with hypervalent iodine reagents and TMSN3 can result in α-azidonation researchgate.net. More recent methods have demonstrated the direct α-arylation of pyrrolidines using a quinone monoacetal as an oxidant in the presence of a base, allowing for the introduction of an aryl group at the position adjacent to the nitrogen nih.gov.

For 3-Ethyl-4-(2-methylphenyl)pyrrolidine, oxidation is expected to occur primarily at the C2 and C5 positions, which are alpha to the nitrogen atom. The specific products would depend on the reaction conditions and the nature of the protecting group on the nitrogen, if any.

Table 1: Examples of Oxidative Transformations of Pyrrolidine Derivatives

Starting MaterialReagent(s)Product TypeReference
N-protected pyrrolidinePhI(OAc)2, TMSBrα-hydroxy-β,β-dibromo pyrrolidine researchgate.net
N-protected pyrrolidine(PhIO)n, TMSN3α-azido pyrrolidine researchgate.net
PyrrolidineQuinone monoacetal, DABCO, Aryl nucleophileα-aryl-substituted pyrrolidine nih.gov

Reductive Modifications

Reductive transformations of pyrrolidine derivatives are crucial for the synthesis of various functionalized compounds. These reactions can involve the reduction of functional groups on the ring or its substituents.

Common Reductive Processes:

Reduction of Lactams: The carbonyl group of a pyrrolidinone (lactam) can be reduced to a methylene group to yield a substituted pyrrolidine.

Reductive Amination: The pyrrolidine ring itself can be formed through the reductive amination of dicarbonyl compounds with primary amines nih.gov.

Hydrogenation of Unsaturated Precursors: Pyrrolidines are often synthesized via the hydrogenation of unsaturated precursors like pyrroles or pyrrolines . For instance, the reduction of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione with iron in acetic acid leads to a substituted pyrrolidine system .

In the context of this compound, if a precursor with a double bond in the pyrrolidine ring were synthesized, catalytic hydrogenation would be a key step to obtain the saturated heterocyclic core.

Table 2: Examples of Reductive Modifications in Pyrrolidine Chemistry

Starting MaterialReagent(s)Product TypeReference
Diketones and AnilinesIridium catalyst, Formic acidN-aryl-substituted pyrrolidines nih.gov
(E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dioneFe, Acetic acidSubstituted pyrroloquinoline

Nucleophilic and Electrophilic Substitution Reactions on the Pyrrolidine Ring and Substituents

The pyrrolidine ring is generally not susceptible to direct electrophilic substitution due to its saturated and electron-rich nature. However, the nitrogen atom is nucleophilic, and the substituents on the ring can undergo various substitution reactions.

Nucleophilic Reactions:

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes pyrrolidine a good nucleophile. It readily reacts with electrophiles such as alkyl halides and acyl halides to form N-substituted derivatives.

Nucleophilic Aromatic Substitution (SNAr): The pyrrolidine nitrogen can act as a nucleophile in SNAr reactions with electron-deficient aromatic rings nih.govresearchgate.net.

Electrophilic Reactions:

Reactions of N-Acyliminium Ions: As mentioned earlier, N-acyliminium ions generated from pyrrolidines are potent electrophiles that can react with a variety of nucleophiles.

Substitution on Substituents: The phenyl ring of the 2-methylphenyl group in this compound can undergo electrophilic aromatic substitution, which will be discussed in more detail in section 3.3.

The C-H bonds of the pyrrolidine ring are generally unreactive towards electrophiles unless activated. However, palladium-catalyzed C(sp3)–H arylation at the C4 position of pyrrolidines has been achieved using a directing group, demonstrating that even unactivated positions can be functionalized under specific catalytic conditions acs.org.

Functional Group Interconversions Relevant to Pyrrolidine Scaffolds

Functional group interconversions are essential for diversifying the structure and properties of pyrrolidine-containing molecules. These transformations can be performed on substituents attached to the pyrrolidine ring.

For this compound, several functional group interconversions can be envisioned:

Modification of the Ethyl Group: The ethyl group could potentially be oxidized at the benzylic-like position if a double bond were present in the ring, or further functionalized via radical reactions.

Modification of the Methylphenyl Group: The methyl group on the phenyl ring can be oxidized to a carboxylic acid or halogenated. The phenyl ring itself can be further functionalized via electrophilic aromatic substitution.

Introduction of Functional Groups: Functional groups can be introduced onto the pyrrolidine ring, often starting from a precursor with existing functionality. For example, a hydroxyl group could be introduced and then converted to other functionalities.

Reactivity of the Phenyl and Ethyl Substituents

Reactivity of the 2-Methylphenyl Group:

The 2-methylphenyl (o-tolyl) group is an aromatic substituent that can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator. Therefore, electrophilic attack will be directed to the positions ortho and para to the methyl group. However, the attachment to the bulky pyrrolidine ring might introduce steric hindrance, potentially favoring substitution at the para position.

Potential Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring.

Halogenation: Treatment with halogens in the presence of a Lewis acid would lead to halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl or acyl halides in the presence of a Lewis acid could introduce further alkyl or acyl groups onto the aromatic ring.

Reactivity of the Ethyl Group:

The ethyl group is a saturated alkyl substituent. Its reactivity is generally low, being limited to radical substitution reactions under harsh conditions (e.g., free radical halogenation). If there were unsaturation in the pyrrolidine ring adjacent to the ethyl group, it would become more reactive towards oxidation or other addition reactions.

Stereochemistry and Conformational Analysis of 3 Ethyl 4 2 Methylphenyl Pyrrolidine

Chiral Centers and Potential Stereoisomers of 3-Ethyl-4-(2-methylphenyl)pyrrolidine

The molecular structure of this compound features two chiral centers at positions 3 and 4 of the pyrrolidine (B122466) ring. The presence of these two stereogenic carbons gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between the substituents on the chiral carbons determines whether the diastereomer is classified as cis or trans.

The four stereoisomers are:

(3R, 4R)-3-Ethyl-4-(2-methylphenyl)pyrrolidine

(3S, 4S)-3-Ethyl-4-(2-methylphenyl)pyrrolidine

(3R, 4S)-3-Ethyl-4-(2-methylphenyl)pyrrolidine

(3S, 4R)-3-Ethyl-4-(2-methylphenyl)pyrrolidine

Table 1: Potential Stereoisomers of this compound
StereoisomerConfiguration at C3Configuration at C4Relationship
(3R, 4R)RREnantiomers (trans)
(3S, 4S)SS
(3R, 4S)RSEnantiomers (cis)
(3S, 4R)SR

Conformational Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to alleviate torsional strain. rsc.org The two most common conformations are the "envelope" (or "endo" and "exo") and the "twist" (or "half-chair") forms. rsc.orgbeilstein-journals.org These conformations are in a dynamic equilibrium, and the energy barrier for interconversion is relatively low. rsc.org The specific conformation adopted by a substituted pyrrolidine is influenced by the nature and position of the substituents. nih.gov

In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. psu.edu In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. beilstein-journals.org The conformational preference of the pyrrolidine ring can be described by pseudorotation parameters, which define the puckering amplitude and the phase angle of the pucker. beilstein-journals.org For this compound, the bulky ethyl and 2-methylphenyl groups will have a significant impact on the conformational equilibrium. Steric hindrance between these groups and with the rest of the ring will dictate the preferred puckered conformation. It is likely that the substituents will favor pseudoequatorial positions to minimize steric strain.

Table 2: Common Pyrrolidine Ring Conformations
ConformationDescriptionKey Feature
Envelope (Endo/Exo)Four atoms are coplanar, with the fifth atom puckered out of the plane. psu.eduOne atom is significantly displaced from the plane of the other four.
Twist (Half-Chair)Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. beilstein-journals.orgNo four atoms are coplanar.

Influence of Stereochemistry on Molecular Structure and Reactivity

For instance, in catalytic applications, the specific stereoisomer will determine the chiral environment created around a metal center, which can lead to high levels of stereoselectivity in asymmetric synthesis. rsc.org The diastereomers will exhibit different physical properties, such as melting point, boiling point, and solubility, and can be separated by techniques like chromatography. The enantiomers of a given diastereomer will have identical physical properties in an achiral environment but will rotate plane-polarized light in opposite directions.

The reactivity of the pyrrolidine ring can also be affected by the stereochemistry of its substituents. The accessibility of the N-H proton and the lone pair on the nitrogen atom can be sterically hindered depending on the conformation adopted by the ring and the orientation of the substituents. This can impact N-alkylation or N-acylation reactions.

Experimental and Computational Methods for Stereochemical Assignment

The determination of the absolute and relative stereochemistry of substituted pyrrolidines is a critical aspect of their characterization. A combination of experimental and computational methods is often employed for this purpose.

Experimental Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on the pyrrolidine ring. beilstein-journals.org The coupling constants between vicinal protons can provide information about the dihedral angles, which are related to the ring's conformation. beilstein-journals.org Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, helping to distinguish between cis and trans isomers.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry if a suitable crystal can be obtained. nih.gov

Chiral Chromatography: Chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers and determine the enantiomeric excess of a sample.

Computational Methods:

Density Functional Theory (DFT) and other Quantum Chemical Methods: Computational modeling can be used to calculate the relative energies of different stereoisomers and conformations. beilstein-journals.orgemich.edu By comparing the calculated and experimental NMR parameters or other spectroscopic data, the most likely stereoisomer can be identified. beilstein-journals.org These methods can also be used to predict the chiroptical properties, such as optical rotation and circular dichroism, which can be compared with experimental measurements.

Table 3: Methods for Stereochemical Assignment of Pyrrolidines
MethodTypeInformation Provided
NMR SpectroscopyExperimentalRelative stereochemistry, conformational analysis. beilstein-journals.org
X-ray CrystallographyExperimentalAbsolute and relative stereochemistry, solid-state conformation. nih.gov
Chiral ChromatographyExperimentalSeparation of enantiomers, determination of enantiomeric purity.
Computational ChemistryComputationalRelative energies of stereoisomers and conformers, prediction of spectroscopic properties. beilstein-journals.orgemich.edu

Advanced Spectroscopic Characterization Methodologies for Pyrrolidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-Ethyl-4-(2-methylphenyl)pyrrolidine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and stereochemical arrangement.

¹H NMR Spectroscopy would reveal the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene group), the methyl group on the phenyl ring (a singlet), the aromatic protons (a complex multiplet pattern), and the protons on the pyrrolidine (B122466) ring (a series of complex multiplets due to their diastereotopic nature).

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show characteristic chemical shifts for the aliphatic carbons of the ethyl group and the pyrrolidine ring, the methyl carbon on the phenyl ring, and the aromatic carbons.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular structure. A COSY spectrum would establish the connectivity between adjacent protons, for instance, linking the protons within the ethyl group and tracing the spin systems within the pyrrolidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Multiplicity (¹H)
Pyrrolidine-H23.0 - 3.455 - 60m
Pyrrolidine-H32.0 - 2.440 - 45m
Pyrrolidine-H42.8 - 3.245 - 50m
Pyrrolidine-H52.9 - 3.350 - 55m
Ethyl-CH₂1.4 - 1.825 - 30m
Ethyl-CH₃0.8 - 1.210 - 15t
Phenyl-CH₃2.2 - 2.518 - 22s
Aromatic-H7.0 - 7.4125 - 145m

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule and gaining insights into its conformational properties. ksu.edu.sa

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. ksu.edu.sa For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to:

C-H stretching vibrations for the aliphatic (ethyl and pyrrolidine) and aromatic (phenyl) C-H bonds, typically in the range of 2850-3100 cm⁻¹.

N-H stretching vibration of the secondary amine in the pyrrolidine ring, appearing as a moderate band around 3300-3500 cm⁻¹.

C-N stretching vibration in the region of 1020-1250 cm⁻¹.

Aromatic C=C stretching vibrations appearing as a series of bands between 1450 and 1600 cm⁻¹.

C-H bending vibrations which provide further structural information.

Raman Spectroscopy , which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. ksu.edu.sa Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations and the C-C backbone of the molecule. Differences in the vibrational spectra of different polymorphs can be used to identify and quantify crystalline forms. americanpharmaceuticalreview.com

Interactive Data Table: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1020 - 1250Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. catbull.com

For this compound, Electron Ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺), whose mass would confirm the molecular formula. Subsequent fragmentation would provide valuable structural information. Common fragmentation pathways for pyrrolidine derivatives involve α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. catbull.com

Expected fragmentation patterns for this compound could include:

Loss of the ethyl group to form an [M-29]⁺ ion.

Cleavage of the bond between the pyrrolidine ring and the methylphenyl group.

Fragmentation of the pyrrolidine ring itself. researchgate.net

Loss of a hydrogen atom to form an [M-1]⁺ ion.

Chemical Ionization (CI) , a softer ionization technique, would be expected to produce a strong protonated molecule peak [M+H]⁺, which would further confirm the molecular weight of the compound. catbull.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, which has two stereocenters, X-ray crystallography of a single crystal can unambiguously establish the relative and absolute configuration of these centers.

This technique would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the ethyl and 2-methylphenyl substituents in the solid state. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group of the pyrrolidine ring.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating and quantifying its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. By using an appropriate stationary and mobile phase, HPLC can separate this compound from any impurities.

For the separation of the enantiomers of this compound, Chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govmdpi.com By comparing the retention times of the sample with those of known standards, the individual enantiomers can be identified. The relative peak areas in the chromatogram can then be used to determine the enantiomeric excess (ee) of the sample, which is a measure of its enantiomeric purity. Chiral separation can also be achieved using chiral selectors in the mobile phase or through derivatization to form diastereomers that can be separated on a non-chiral stationary phase. nih.gov

Derivatization and Analog Synthesis for Research Applications

Modification of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for derivatization due to its nucleophilicity. nih.gov Modifications at this position can profoundly influence a molecule's basicity, lipophilicity, and ability to form hydrogen bonds, which are critical parameters for biological activity and pharmacokinetic properties.

Common modifications include:

N-Alkylation: The introduction of alkyl groups via reaction with alkyl halides or reductive amination. This strategy can be used to introduce simple alkyl chains, functionalized chains bearing hydroxyl or amino groups, or to link the scaffold to other molecular fragments. N-alkylation generally increases steric bulk and lipophilicity while modulating the basicity of the nitrogen.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-amides. This transformation converts the basic nitrogen into a neutral, planar amide group, which can act as a hydrogen bond acceptor. This is a common strategy to alter receptor interactions and improve metabolic stability.

N-Arylation: The formation of a bond to an aromatic or heteroaromatic ring, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This introduces significant structural complexity and opportunities for π-π stacking interactions.

N-Sulfonylation: The reaction with sulfonyl chlorides produces sulfonamides. This modification introduces a strong hydrogen bond donor/acceptor group and can significantly impact the acidity and binding properties of the molecule.

These N-functionalization strategies are fundamental in transforming the core scaffold into a diverse library of compounds for screening and optimization. nih.gov

Introduction and Variation of Substituents on the Ethyl Chain

Direct, selective functionalization of the C3-ethyl chain on a pre-existing 3-ethyl-4-(2-methylphenyl)pyrrolidine scaffold is chemically challenging due to the unactivated nature of the sp³ C-H bonds. While certain advanced methodologies like the Hofmann-Löffler–Freytag reaction can achieve remote C-H functionalization via radical intermediates, these methods are often complex and may lack selectivity. wikipedia.org

A more practical and common approach is to introduce variations to the C3-substituent during the synthesis of the pyrrolidine ring itself. By selecting different starting materials or synthetic intermediates, a wide range of analogs can be prepared. For example, using different alkyl-substituted precursors in a Michael addition or a similar C-C bond-forming step that establishes the C3-substituent would allow for the synthesis of analogs where the ethyl group is replaced by:

Methyl, propyl, or other simple alkyl groups to probe steric limits.

Functionalized alkyl chains containing alcohols, ethers, or halogens to introduce specific interactions.

Cyclic or branched alkyl groups to introduce conformational constraints.

This approach, which builds diversity from the ground up, is generally more efficient and higher-yielding than attempting to modify the unactivated ethyl group post-synthesis.

Derivatization and Functionalization of the Methylphenyl Moiety

The 2-methylphenyl (o-tolyl) group offers two distinct sites for derivatization: the aromatic ring and the benzylic methyl group. These modifications are crucial for exploring interactions within binding pockets and altering electronic properties.

Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic aromatic substitution. The positions of new substituents (ortho, meta, para) are directed by the existing alkyl groups (ethyl and methylphenyl substituents on the pyrrolidine), which are weakly activating and ortho-, para-directing. Common reactions include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms can alter electronic properties and provide metabolic "blocks" or new vectors for interaction.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amine, providing a handle for further functionalization (e.g., amidation).

Friedel-Crafts Acylation/Alkylation: Introduction of new carbon-based substituents.

Benzylic Methyl Group Functionalization: The methyl group is susceptible to free-radical reactions, most commonly benzylic bromination using N-bromosuccinimide (NBS). The resulting benzylic bromide is a versatile intermediate that can be converted into a variety of other functional groups through nucleophilic substitution.

The table below summarizes potential derivatization pathways for the methylphenyl moiety.

Target PositionReaction TypeReagentsResulting Functional GroupPurpose of Modification
Aromatic RingElectrophilic HalogenationBr₂, FeBr₃ or NBS-Br (Bromo)Alter electronics, metabolic block, halogen bonding
Aromatic RingElectrophilic NitrationHNO₃, H₂SO₄-NO₂ (Nitro)Precursor to amine, strong electron-withdrawing group
Benzylic MethylRadical BrominationN-Bromosuccinimide (NBS)-CH₂Br (Bromomethyl)Versatile intermediate for substitution
BromomethylNucleophilic SubstitutionNaOH (aq)-CH₂OH (Hydroxymethyl)Introduce H-bond donor/acceptor
BromomethylNucleophilic SubstitutionNaOMe-CH₂OCH₃ (Methoxymethyl)Introduce H-bond acceptor, increase lipophilicity
BromomethylNucleophilic SubstitutionNaCN-CH₂CN (Cyanomethyl)Precursor to carboxylic acid or amine

Integration of this compound as a Building Block in Complex Molecular Architectures

The this compound scaffold serves as an important building block for constructing larger, more complex molecules. sci-hub.se Its rigid, non-planar structure provides a well-defined three-dimensional orientation for its substituents, which is a highly desirable feature in medicinal chemistry for optimizing interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

The value of this scaffold lies in its ability to present appended functional groups in specific spatial vectors. When integrated into a larger molecule, the pyrrolidine core can act as a central hub or a conformational lock, positioning other pharmacophoric elements precisely. For instance, functional groups introduced at the nitrogen (7.1) and the methylphenyl moiety (7.3) can be oriented relative to each other by the fixed stereochemistry of the C3-ethyl and C4-aryl groups. This is critical in designing molecules that fit into complex binding sites.

Research on related 4-aryl pyrrolidines has demonstrated their utility as core components in potent antimalarial agents, where the pyrrolidine ring correctly orients aryl groups and side chains for optimal activity. nih.gov Similarly, the this compound structure can be envisioned as a key component in developing inhibitors or modulators for various biological targets by serving as the foundational structure to which other necessary fragments are attached.

Design and Synthesis of Ligands and Scaffolds for Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The this compound scaffold is an excellent starting point for the design of such probes. By systematically applying the derivatization strategies discussed previously, a "library" of focused analogs can be synthesized.

The design process involves creating compounds that probe different types of molecular interactions:

Probing Hydrophobic Pockets: Varying the alkyl groups at the C3 position or on the aromatic ring.

Probing for Hydrogen Bonds: Introducing hydroxyl, amino, or amide groups at the N1 or methylphenyl positions.

Probing for Electrostatic Interactions: Introducing charged groups (e.g., amines, carboxylic acids).

This systematic derivatization allows for a thorough exploration of the structure-activity relationship (SAR). frontiersin.org By observing how changes at each position on the scaffold affect biological activity, researchers can build a model of the target's binding site and design more potent and selective ligands. The pyrrolidine core ensures that these variations are explored from a consistent and conformationally defined platform.

The table below outlines a strategy for using derivatization to develop chemical probes.

Scaffold PositionModification StrategyFunctional Groups IntroducedInteraction Probed
Pyrrolidine N1N-acylation, N-alkylationAmides, amines, ethersHydrogen bonding, ionic interactions, steric limits
C3-Ethyl ChainAnalog synthesisVaried alkyl chains (methyl, propyl)Hydrophobic pockets, steric tolerance
C4-Aryl RingElectrophilic substitution-OH, -NH₂, -COOH, HalogensHydrogen bonding, π-stacking, halogen bonding
Aryl-Methyl GroupBenzylic functionalization-CH₂OH, -CH₂NH₂, -CH₂-linkerSpecific polar contacts, attachment point for tags

Through this iterative process of design, synthesis, and biological testing, the this compound scaffold can be elaborated into highly specific chemical probes for biological research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-4-(2-methylphenyl)pyrrolidine, and how can reaction conditions be systematically optimized?

  • Methodology : Utilize factorial design (e.g., full or fractional factorial experiments) to screen variables such as temperature, solvent polarity, and catalyst loading. Statistical methods like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . For example, a central composite design could refine yield and purity by analyzing interactions between key parameters like reaction time and stoichiometry.
  • Data Interpretation : Compare yields and purity metrics across conditions using ANOVA to determine statistical significance .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Experimental Design : Combine X-ray crystallography (for absolute configuration determination) with spectroscopic techniques (e.g., NMR for substituent arrangement and NOESY for stereochemical analysis). For derivatives, IR and mass spectrometry validate functional groups and molecular weight .
  • Data Validation : Cross-reference crystallographic data with computational geometry optimization (e.g., DFT calculations) to resolve ambiguities in stereochemical assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Risk Mitigation : Adhere to chemical hygiene plans (e.g., fume hood use, PPE requirements) and follow hazard codes such as H300 (toxic if swallowed) and H315 (skin irritation) outlined in safety data sheets (SDS) .
  • Emergency Preparedness : Implement protocols for spills (e.g., neutralization with inert adsorbents) and exposure (e.g., immediate medical consultation for ingestion) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel reaction systems?

  • Methodology : Apply quantum chemical calculations (e.g., transition state analysis via DFT) to simulate reaction pathways. ICReDD’s integrated approach combines computational predictions with experimental validation to prioritize high-probability reactions .
  • Data Integration : Use software like Gaussian or ORCA to model electron density distributions and predict regioselectivity in electrophilic substitutions .

Q. What strategies resolve contradictions in experimental data, such as inconsistent catalytic activity or unexpected byproducts?

  • Root-Cause Analysis : Employ multivariate statistical tools (e.g., principal component analysis) to identify confounding variables (e.g., trace moisture in solvents). Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate factors .
  • Case Study : If a reaction yields unexpected stereoisomers, use chiral HPLC and computational docking studies to assess whether steric effects or solvent polarity drive selectivity .

Q. How can catalytic systems be engineered to enhance the enantioselective synthesis of this compound derivatives?

  • Experimental Optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) using high-throughput experimentation (HTE). Monitor enantiomeric excess (ee) via chiral stationary phase HPLC .
  • Mechanistic Insight : Pair kinetic studies with in-situ spectroscopic techniques (e.g., ReactIR) to identify rate-limiting steps and catalyst deactivation pathways .

Data Management and Validation

Q. How should researchers manage conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

  • Cross-Validation : Compare experimental NMR shifts with database entries (e.g., Cambridge Structural Database) and computational predictions (e.g., ACD/Labs or ChemDraw simulations). Discrepancies may arise from solvent effects or dynamic proton exchange, requiring variable-temperature NMR studies .

Q. What computational tools are critical for simulating the environmental fate of this compound?

  • Modeling Approach : Use EPI Suite or OPERA to predict biodegradation pathways and ecotoxicity (e.g., LC50 for aquatic organisms). Validate with experimental OECD 301/302 tests for aerobic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.